Cryptanoside A - 98570-81-1

Cryptanoside A

Catalog Number: EVT-1506307
CAS Number: 98570-81-1
Molecular Formula: C30H42O10
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cryptanoside A is a natural product found in Cryptolepis buchananii with data available.
Source and Classification

Cryptanoside A is classified as a cardiac glycoside. These compounds are characterized by their steroid structure with one or more sugar moieties attached. They are commonly found in various plants, particularly those used in traditional medicine. The specific source of Cryptanoside A is the Cryptantha species, which has been utilized in folk medicine for its health benefits. The compound is also studied for its structural and functional similarities to other well-known cardiac glycosides such as digoxin and ouabain.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cryptanoside A can be achieved through several methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction methods where plant materials are treated with organic solvents to isolate the desired compound.

In synthetic approaches, various strategies can be employed:

  • Total Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions.
  • Semi-synthesis: This method starts from a naturally occurring precursor compound, modifying it chemically to produce Cryptanoside A.

The specific synthetic routes may include reactions such as glycosylation, oxidation, and reduction, which are fundamental in forming the glycosidic bonds and modifying the steroid backbone.

Molecular Structure Analysis

Structure and Data

The molecular structure of Cryptanoside A features a steroid core with multiple hydroxyl groups and a glycosidic linkage. The InChI (International Chemical Identifier) for Cryptanoside A is:

InChI=1S/C30H42O10/c11423(32)19(364)1222(3814)39175727(2)16(1017)112030(4020)25(27)24(33)26(34)28(3)18(6829(28,30)35)15921(31)371315/h9,14,1620,2225,3233,35H,58,1013H2,14H3/t14,16,17,18+,19,20,22,23,24,25+,27,28,29+,30/m0/s1\text{InChI}=1S/C_{30}H_{42}O_{10}/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1

The InChI Key is:

HGZQTHMHTBGLMG TZUBOXRBSA N\text{HGZQTHMHTBGLMG TZUBOXRBSA N}

This data indicates a complex structure that contributes to its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Cryptanoside A undergoes several chemical reactions typical of cardiac glycosides:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen. Oxidizing agents like potassium permanganate can be used.
  • Reduction: Involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride.
  • Substitution: This involves replacing one atom or group with another, utilizing reagents such as halogens or nucleophiles.

The outcomes of these reactions depend on specific conditions such as temperature, solvent, and concentration of reagents.

Mechanism of Action

Process and Data

The mechanism of action of Cryptanoside A primarily involves the inhibition of sodium-potassium ATPase activity in cellular membranes. This inhibition leads to an increase in intracellular sodium levels, which subsequently affects calcium levels via sodium-calcium exchange mechanisms. The rise in intracellular calcium enhances cardiac contractility but also triggers apoptotic pathways in cancer cells.

Research indicates that Cryptanoside A may also modulate various signaling pathways associated with cell survival and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cryptanoside A exhibits distinctive physical properties:

  • Molecular Weight: Approximately 542.7 g/mol.
  • Solubility: It is generally soluble in organic solvents like ethanol but has limited solubility in water.

Chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with oxidizing agents and can participate in substitution reactions typical of glycosides.

These properties are crucial for understanding its behavior in biological systems and potential applications.

Applications

Scientific Uses

Cryptanoside A has several notable applications in scientific research:

  1. Cancer Research: Its cytotoxic effects against various cancer cell lines make it a subject of interest for developing new anticancer therapies.
  2. Cardiac Function Studies: As a model compound for studying cardiac glycosides, it helps researchers understand the mechanisms underlying heart function and related diseases.
  3. Drug Development: Its unique properties are being explored for developing new drugs targeting specific cellular pathways involved in cancer progression.
Structural Elucidation of Cryptanoside A

Spectroscopic Characterization

Cryptanoside A (systematic name: 7,8β-epoxysarverogenin 3β-O-α-L-oleandropyranoside) is a cardiac glycoside epoxide isolated from the stems of Cryptolepis dubia [4]. Its structure was established through comprehensive spectroscopic analysis:

NMR Analysis

The ¹H and ¹³C NMR spectra (Table 1) revealed characteristic signals of a cardenolide aglycone and a deoxy sugar moiety. Key features included:

  • Aglycone signals: A five-proton singlet at δ 5.90 (H-22), confirming the unsaturated lactone ring; a deshielded methine at δ 4.78 (H-3α) indicating glycosylation site; and epoxy methines at δ 3.12 (H-7) and 2.85 (H-8) [4].
  • Sugar unit: Methyl doublet at δ 1.25 (H-6′), anomeric proton at δ 4.82 (H-1′), and oxygenated methines between δ 3.30–3.65 (H-3′, H-4′, H-5′) [4].2D NMR (HSQC, HMBC, COSY) established connectivity:
  • HMBC correlations from H-1′ (δ 4.82) to C-3 (δ 76.8) confirmed β-glycosidic linkage.
  • COSY correlations between H-7 (δ 3.12) and H-8 (δ 2.85) verified the epoxide position [4].

Table 1: Key NMR Assignments for Cryptanoside A (CDCl₃) [4]

PositionδH (mult, J Hz)δCHMBC Correlations
34.78 (t, 8.5)76.8C-1′, C-2, C-4
73.12 (dd, 4.0)58.2C-8, C-9, C-14
82.85 (t, 4.0)62.4C-7, C-9, C-14
225.90 (s)116.7C-21, C-23
1′4.82 (d, 2.0)97.5C-3, C-2′
6′1.25 (d, 6.0)18.2C-4′, C-5′

HRESIMS and IR Spectral Interpretation

  • HRESIMS: Observed [M+Na]⁺ at m/z 577.2648 (calcd. 577.2674 for C₃₀H₄₂O₁₀Na), confirming molecular formula C₃₀H₄₂O₁₀ [4].
  • IR spectroscopy: Strong absorptions at 3420 cm⁻¹ (O-H stretch), 1780 cm⁻¹ (γ-lactone C=O), and 890 cm⁻¹ (epoxide ring) .

Single-Crystal X-Ray Diffraction Analysis

Crystallographic Data and Refinement

Cryptanoside A crystallized as colorless rods in space group P2₁2₁2₁. Data collection at 100 K with Cu Kα radiation (λ = 1.54178 Å) yielded the parameters in Table 2 [4]:

Table 2: Crystallographic Parameters for Cryptanoside A

ParameterValue
FormulaC₃₀H₄₂O₁₀
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 9.423(2) Å
b = 14.876(3) Å
c = 20.594(4) Å
Volume2878.2(10) ų
Z4
R factor0.041
Flack parameter0.034(40)

The asymmetric unit contained two independent molecules with nearly identical conformations. Refinement converged at R = 0.041, with anisotropic displacement parameters modeling non-H atoms [4].

Absolute Configuration Determination

The absolute stereochemistry was unambiguously assigned as (3S,5S,7S,8R,9S,10S,11S,13R,14R,17R) for the aglycone and (1′R,3′S,4′S,5′S) for oleandrose using:

  • Anomalous dispersion: Cu Kα radiation enabled measurement of Bijvoet differences.
  • Flack parameter: Value of 0.034(40) confirmed the refined enantiomer [4].Ring conformations were defined:
  • Steroid core: Chair (A,C), half-chair (B), envelope (D).
  • Sugar unit: ᴱC₁ chair conformation with axial anomeric linkage [4].

Comparative Structural Analysis with Related Cardiac Glycosides

Epoxide Functionality and Ring Conformations

Cryptanoside A’s 7,8β-epoxide group (Figure 1) contrasts with non-epoxidized cardiac glycosides like digoxin:

  • Stereoelectronic effects: The epoxide constrains ring B in a half-chair, reducing conformational flexibility versus digoxin’s trans-fused B/C rings [5] [9].
  • Biological implications: This rigidity enhances binding affinity to Na⁺/K⁺-ATPase, as confirmed by molecular docking showing H-bonds between epoxide oxygens and Asn₁₃₁ and Thr₇₉₇ residues [4].

Aglycone (Sarverogenin) and Sugar Moiety

  • Sarverogenin: The 11α,14β-dihydroxy-12-oxo aglycone differs from digitoxigenin (no 12-keto) and ouabagenin (1β,5β,11α-trihydroxy). The C-12 carbonyl increases electrophilicity at C-11/C-13 [8] [9].
  • Oleandrose moiety: The α-L-oleandropyranosyl unit provides optimal hydrophile-lipophile balance versus digitoxin’s trisaccharide. NMR data confirmed C-3′ and C-5′ stereochemistry matched authentic L-oleandrose [4] [5].

Figure 1: Structural Comparison of Key Cardiac Glycosides

Cryptanoside A:  - Aglycone: Sarverogenin (11α-OH, 12=O)  - Sugar: α-L-Oleandrose (monosaccharide)  - Epoxide: 7,8β-position  Digoxin:  - Aglycone: Digitoxigenin (12β-OH)  - Sugar: Digitoxose trisaccharide  - No epoxide  

Properties

CAS Number

98570-81-1

Product Name

Cryptanoside A

IUPAC Name

(1R,3S,5S,7S,10S,11S,12S,14R,15R,18R)-12,18-dihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,14-dimethyl-15-(5-oxo-2H-furan-3-yl)-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-13-one

Molecular Formula

C30H42O10

InChI

InChI=1S/C30H42O10/c1-14-23(32)19(36-4)12-22(38-14)39-17-5-7-27(2)16(10-17)11-20-30(40-20)25(27)24(33)26(34)28(3)18(6-8-29(28,30)35)15-9-21(31)37-13-15/h9,14,16-20,22-25,32-33,35H,5-8,10-13H2,1-4H3/t14-,16-,17-,18+,19-,20-,22-,23-,24-,25+,27-,28-,29+,30-/m0/s1

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CC4C5(C3C(C(=O)C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.